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Compound of Interest

Compound Name: FIIN-2

Cat. No.: B15578185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of FIIN-2, a potent and irreversible pan-

fibroblast growth factor receptor (FGFR) inhibitor. It details the inhibitor's selectivity profile,

mechanism of action, and the experimental protocols used for its characterization, offering

valuable insights for researchers in oncology and kinase inhibitor development.

Introduction
FIIN-2 is a next-generation covalent inhibitor of the FGFR family of receptor tyrosine kinases.[1]

[2] It was developed through structure-based drug design to overcome resistance to first-

generation FGFR inhibitors, particularly mutations in the gatekeeper residue of the ATP-binding

pocket.[1][3] FIIN-2's mechanism involves the formation of a covalent bond with a conserved

cysteine residue in the P-loop of FGFRs, leading to irreversible inhibition.[3][4] This unique

binding mode, which stabilizes a "DFG-out" conformation of the kinase, allows FIIN-2 to

maintain activity against common resistance mutations.[2]

Selectivity Profile of FIIN-2
FIIN-2 exhibits potent inhibition of all four FGFR family members. Its selectivity has been

assessed through various biochemical and cellular assays.

Biochemical Kinase Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15578185?utm_src=pdf-interest
https://www.benchchem.com/product/b15578185?utm_src=pdf-body
https://www.benchchem.com/product/b15578185?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4234547/
https://www.biocrick.com/FIIN-2-BCC3974.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4234547/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://www.benchchem.com/product/b15578185?utm_src=pdf-body
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11984845/
https://www.benchchem.com/product/b15578185?utm_src=pdf-body
https://www.biocrick.com/FIIN-2-BCC3974.html
https://www.benchchem.com/product/b15578185?utm_src=pdf-body
https://www.benchchem.com/product/b15578185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The inhibitory activity of FIIN-2 against a panel of kinases is summarized in the table below.

The data highlights its potent activity against FGFRs and moderate activity against other

kinases such as EGFR, SRC, and YES.
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Kinase Target IC50 (nM) Assay Type Notes

FGFR1 3.1
Z'-lyte Enzyme

Assay[1][5]

Potent inhibition of

wild-type FGFR1.

FGFR2 4.3
Z'-lyte Enzyme

Assay[1][5]

Strong inhibition of

wild-type FGFR2.

FGFR3 27
Z'-lyte Enzyme

Assay[1][5]

Effective inhibition of

wild-type FGFR3.

FGFR4 45
Z'-lyte Enzyme

Assay[1][5]

Moderate inhibition of

wild-type FGFR4.

FGFR1 V561M 89
SelectScreen (Z'-lyte)

[1]

Activity against a

common gatekeeper

mutation.

FGFR2 V564M 58 (EC50)
Ba/F3 Cell

Proliferation Assay[1]

Potent inhibition of a

gatekeeper mutant in

a cellular context.

FGFR2 V564F 276
In-vitro Kinase

Assay[6]

Reduced but still

present activity

against another

gatekeeper mutant.

FGFR3 V555M 97-583
In-vitro Kinase

Assay[6]

Variable but significant

inhibition of a

gatekeeper mutant.

EGFR 204
Z'-lyte Enzyme

Assay[1][5]

Moderate off-target

activity.

SRC 330
In-vitro Kinase

Assay[6]

Moderate off-target

activity.

YES 365
In-vitro Kinase

Assay[6]

Moderate off-target

activity.

BTK - KinomeScan[1] Identified as a

potential off-target but
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not confirmed in cell

assays.

KIT - KinomeScan[1]

Identified as a

potential off-target but

not confirmed in cell

assays.

FLT1 Poor
Ba/F3 Cell

Proliferation Assay[1]

Poor potency against

this kinase.

Cellular Proliferation Inhibition
FIIN-2 effectively inhibits the proliferation of engineered Ba/F3 cells that are dependent on the

kinase activity of various FGFRs. The EC50 values in these cellular assays are in the single- to

double-digit nanomolar range, demonstrating good cell permeability and on-target activity.[7][8]

Notably, parental Ba/F3 cells, which are not dependent on FGFR signaling, are not significantly

affected at high concentrations of FIIN-2, indicating that the observed anti-proliferative effects

are not due to general cytotoxicity.[1]

Mechanism of Action and Signaling Pathway
FIIN-2 acts as an irreversible, ATP-competitive inhibitor.[8] The reactive acrylamide group on

FIIN-2 forms a covalent adduct with a specific cysteine residue located in the P-loop of the

FGFR kinase domain.[4] This covalent interaction locks the kinase in an inactive "DFG-out"

conformation, which is a key feature of its ability to overcome resistance mutations at the

gatekeeper residue.[2]

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and

survival. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and

autophosphorylate, initiating a downstream signaling cascade.[9] Key pathways activated

downstream of FGFR include the RAS-MAPK pathway and the PI3K-AKT pathway, both of

which are central to cancer cell growth and survival.[9] By inhibiting FGFR

autophosphorylation, FIIN-2 effectively blocks these downstream signals.
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FGFR signaling pathway and the inhibitory action of FIIN-2.
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Experimental Protocols
The characterization of FIIN-2's selectivity and potency relies on robust biochemical and cell-

based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely

correlated with the inhibitory activity of the compound.

Materials:

ADP-Glo™ Kinase Assay Kit (Promega)

Recombinant human FGFR kinases

FIIN-2

ATP

Substrate peptide (e.g., poly(E,Y)4:1)

Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

384-well plates (white, opaque)

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of FIIN-2 in DMSO, then dilute further in kinase assay buffer.

In a 384-well plate, add 2.5 µL of the diluted FIIN-2 solution or DMSO (vehicle control).

Add 2.5 µL of a solution containing the kinase and substrate peptide to each well.

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
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Incubate the reaction at room temperature for 1 hour.

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™

Reagent.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a

luciferase reaction.

Incubate for 30 minutes at room temperature.

Measure the luminescence signal using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a four-parameter dose-response curve.
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Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
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Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Materials:

Ba/F3 cells engineered to be dependent on FGFR signaling.

Cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate cytokines).

FIIN-2

96-well plates (white, clear bottom)

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Luminometer

Procedure:

Seed the FGFR-dependent Ba/F3 cells in a 96-well plate at a density of approximately 5,000

cells per well.

Allow the cells to attach and recover for 24 hours.

Prepare serial dilutions of FIIN-2 in the cell culture medium.

Treat the cells with the various concentrations of FIIN-2 or with DMSO as a vehicle control.

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture

medium in the well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate EC50 values by normalizing the data to the vehicle-treated cells and fitting to a

dose-response curve.

Conclusion
FIIN-2 is a highly potent, irreversible pan-FGFR inhibitor with a well-characterized selectivity

profile. Its unique covalent mechanism of action allows it to overcome common resistance

mutations that render first-generation inhibitors ineffective. The detailed experimental protocols

provided herein serve as a guide for the continued investigation and development of next-

generation kinase inhibitors. The data and methodologies presented are crucial for researchers

aiming to understand the nuances of covalent inhibition and to develop novel therapeutics for

FGFR-driven cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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